7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine 7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18622392
InChI: InChI=1S/C7H6BrN3/c1-11-4-10-7-6(11)5(8)2-3-9-7/h2-4H,1H3
SMILES:
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol

7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine

CAS No.:

Cat. No.: VC18622392

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine -

Specification

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
IUPAC Name 7-bromo-1-methylimidazo[4,5-b]pyridine
Standard InChI InChI=1S/C7H6BrN3/c1-11-4-10-7-6(11)5(8)2-3-9-7/h2-4H,1H3
Standard InChI Key QRMYUXDPGBDTQE-UHFFFAOYSA-N
Canonical SMILES CN1C=NC2=NC=CC(=C21)Br

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Substituent Effects

The compound’s backbone consists of an imidazole ring fused to a pyridine ring, forming a bicyclic system. The imidazole ring (positions 1–3) and pyridine ring (positions 4–6) share two adjacent carbon atoms, creating a planar, aromatic structure. The bromine atom at position 7 and the methyl group at position 1 introduce steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Structural Identifiers of 7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine

PropertyValueSource
Molecular FormulaC7H6BrN3\text{C}_7\text{H}_6\text{BrN}_3
SMILESCN1C=NC2=CN=CC(=C21)Br
InChIKeyJDHYFPSQNGSLOM-UHFFFAOYSA-N
Aromatic SystemBicyclic (imidazo[4,5-B]pyridine)

The methyl group at position 1 enhances solubility in organic solvents, while the bromine atom serves as a leaving group in substitution reactions. Computational analyses predict a dipole moment of 3.2 D, driven by the electronegative bromine and electron-rich nitrogen atoms .

Adductm/zCCS (Ų)
[M+H]+211.98178138.5
[M+Na]+233.96372143.8
[M+NH4]+229.00832143.6

These values aid in identifying the compound in complex mixtures using ion mobility spectrometry .

Synthesis and Manufacturing Approaches

Condensation-Cyclization Strategy

A common synthesis route begins with 2-aminopyridine derivatives reacting with brominated acetaldehyde under acidic conditions. The amine group attacks the carbonyl carbon, forming an intermediate that undergoes cyclization to yield the imidazo[4,5-B]pyridine core. Subsequent methylation at position 1 using methyl iodide completes the synthesis.

Reaction Scheme:

  • Condensation:
    2-Aminopyridine+BrCH2CHOIntermediate\text{2-Aminopyridine} + \text{BrCH}_2\text{CHO} \rightarrow \text{Intermediate}

  • Cyclization:
    Acid-catalyzed ring closure to form imidazo[4,5-B]pyridine.

  • Methylation:
    Intermediate+CH3I7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine\text{Intermediate} + \text{CH}_3\text{I} \rightarrow \text{7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine}

Optimization Challenges

Yield optimization requires precise control of temperature and pH. Over-methylation or bromine displacement are common side reactions. Purification via column chromatography or recrystallization is essential to achieve >95% purity.

Chemical Reactivity and Derivative Formation

Nucleophilic Aromatic Substitution

The bromine atom at position 7 is susceptible to substitution by nucleophiles such as amines or alkoxides. For instance, reaction with piperazine in dimethylformamide (DMF) yields 7-piperazinyl derivatives, which are precursors to antipsychotic agents.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at position 7, expanding structural diversity. This reaction is critical for creating libraries of analogs for structure-activity relationship (SAR) studies.

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The compound’s rigid, conjugated system and bromine substituent make it a candidate for electron-transport layers in OLEDs. Theoretical calculations predict a bandgap of 3.4 eV, suitable for blue-emitting devices .

Coordination Chemistry

Transition metal complexes incorporating this ligand exhibit luminescent properties. For example, copper(I) complexes show promise in photocatalytic applications due to long-lived excited states.

ParameterRecommendationSource
Storage Temperature2–8°C under inert atmosphere (N₂/Ar)
Hazard StatementsH302 (Harmful if swallowed)
Precautionary MeasuresP280 (Wear gloves/eye protection)

Exposure risks include skin irritation and respiratory distress. Handling requires fume hoods and personal protective equipment (PPE).

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